molecular formula C13H13BrO3 B2989706 2-Bromo-5-(4-methoxyphenyl)cyclohexane-1,3-dione CAS No. 913718-19-1

2-Bromo-5-(4-methoxyphenyl)cyclohexane-1,3-dione

Cat. No. B2989706
CAS RN: 913718-19-1
M. Wt: 297.148
InChI Key: WGJLJJOUTWDWPO-UHFFFAOYSA-N
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Description

“2-Bromo-5-(4-methoxyphenyl)cyclohexane-1,3-dione” is an organic compound with the molecular formula C13H13BrO3. It is a derivative of cyclohexane, a type of cycloalkane that contains a ring of carbon atoms . The compound also contains a bromine atom and a methoxyphenyl group.


Molecular Structure Analysis

The molecular structure of “2-Bromo-5-(4-methoxyphenyl)cyclohexane-1,3-dione” is based on a cyclohexane ring, which is a common structure in many organic compounds . The compound also contains a bromine atom and a methoxyphenyl group.


Physical And Chemical Properties Analysis

The molecular weight of “2-Bromo-5-(4-methoxyphenyl)cyclohexane-1,3-dione” is 297.148 g/mol.

Scientific Research Applications

Chemoenzymatic Synthesis

One area of application involves the chemoenzymatic synthesis of related cyclohexenones. A study by Karaaslan and Toka (2007) demonstrated the synthesis of 2-bromo-6-hydroxy-3-methoxy-2-cyclohexen-1-one from cyclohexane-1,3-dione, highlighting the use of manganese(III) acetate and enzyme-mediated hydrolysis for achieving high enantiomeric excesses in good yields (Karaaslan & Toka, 2007).

Fluorescent Chemosensors

Substituted aryl hydrazones of β-diketones, including compounds structurally similar to 2-Bromo-5-(4-methoxyphenyl)cyclohexane-1,3-dione, have been synthesized and utilized as chemosensors. Subhasri and Anbuselvan (2014) developed new fluorescent chemosensors for Co2+ detection, showcasing the relevance of these compounds in environmental and biological monitoring (Subhasri & Anbuselvan, 2014).

Michael Adducts in Spiro Compound Synthesis

The role of Michael adducts in synthesizing spiro and spiroketal compounds has been explored, with Hossain et al. (2020) reporting the synthesis of Michael 1:1 adducts through the reaction between 1,3-cyclohexanedione and diarylideneacetone. These adducts serve as intermediates for producing spiro compounds, indicating the utility of 2-Bromo-5-(4-methoxyphenyl)cyclohexane-1,3-dione and its derivatives in complex organic syntheses (Hossain et al., 2020).

Palladium-Catalyzed Cyclization

Palladium-catalyzed cyclization reactions of 2-bromocyclohex-1-enecarboxylic acids with carbon monoxide and arylhydrazines have been performed to produce 2-anilinohydroisoindoline-1,3-diones. This application by Yoon and Cho (2015) illustrates the potential of related compounds in catalytic synthesis, contributing to the development of new organic materials (Yoon & Cho, 2015).

Tautomer Stability Evaluation

Research by Dobosz, Mućko, and Gawinecki (2020) on the stability of tautomers based on calculated Gibbs free energies offers insights into the molecular properties of related compounds. Their work emphasizes the importance of computational chemistry in understanding the stability and reactivity of organic molecules (Dobosz, Mućko, & Gawinecki, 2020).

properties

IUPAC Name

2-bromo-5-(4-methoxyphenyl)cyclohexane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrO3/c1-17-10-4-2-8(3-5-10)9-6-11(15)13(14)12(16)7-9/h2-5,9,13H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGJLJJOUTWDWPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=O)C(C(=O)C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5-(4-methoxyphenyl)cyclohexane-1,3-dione

Synthesis routes and methods

Procedure details

To a stirred solution of 5-(4-methoxyphenyl)cyclohexane-1,3-dione (5 g, 22.6 mmol) in AcOH (40 mL) at r.t. was added bromine (3.61 g, 1.18 mL, 22.6 mmol) dropwise. The reaction was then carried out according to Method A to give the title compound in quantitative yield as a white solid. δH (DMSO-d6) 7.24 (2H, d, J 8.6 Hz), 6.87 (2H, d, J 8.6 Hz), 3.72 (3H, s), 3.31-3.21 (1H, m), 2.88-2.82 (2H, m), 2.77-2.62 (3H, m). LCMS (ES+) 296.9 (M+H)+.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.18 mL
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One

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